2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2,3,4,5,6-pentachlorobenzoate 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2,3,4,5,6-pentachlorobenzoate
Brand Name: Vulcanchem
CAS No.: 326017-85-0
VCID: VC6924065
InChI: InChI=1S/C26H19Cl5N2O4/c27-19-18(20(28)22(30)23(31)21(19)29)26(36)37-12-11-33-24(34)14-6-4-5-13-16(32-9-2-1-3-10-32)8-7-15(17(13)14)25(33)35/h4-8H,1-3,9-12H2
SMILES: C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)Cl
Molecular Formula: C26H19Cl5N2O4
Molecular Weight: 600.7

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2,3,4,5,6-pentachlorobenzoate

CAS No.: 326017-85-0

Cat. No.: VC6924065

Molecular Formula: C26H19Cl5N2O4

Molecular Weight: 600.7

* For research use only. Not for human or veterinary use.

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2,3,4,5,6-pentachlorobenzoate - 326017-85-0

Specification

CAS No. 326017-85-0
Molecular Formula C26H19Cl5N2O4
Molecular Weight 600.7
IUPAC Name 2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,3,4,5,6-pentachlorobenzoate
Standard InChI InChI=1S/C26H19Cl5N2O4/c27-19-18(20(28)22(30)23(31)21(19)29)26(36)37-12-11-33-24(34)14-6-4-5-13-16(32-9-2-1-3-10-32)8-7-15(17(13)14)25(33)35/h4-8H,1-3,9-12H2
Standard InChI Key NJQUHFPKONZONE-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₂₆H₁₉Cl₅N₂O₄ and a molecular weight of 600.7 g/mol . Its IUPAC name reflects a benzo[de]isoquinoline core fused with a piperidinyl group at position 6, a 1,3-dioxo moiety, and an ethyl ester linked to a pentachlorobenzoate side chain . The SMILES string C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)Cl confirms the spatial arrangement of substituents.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₁₉Cl₅N₂O₄
Molecular Weight600.7 g/mol
CAS Number326017-85-0
SolubilityNot publicly available
Spectral Data (InChIKey)NJQUHFPKONZONE-UHFFFAOYSA-N

The pentachlorobenzoate group contributes to high electronegativity and lipid solubility, while the piperidinyl moiety may facilitate membrane permeability .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit details of this compound’s synthesis are proprietary, naphthalimide derivatives are typically synthesized via:

  • Condensation reactions between naphthalic anhydride and amines.

  • Esterification of hydroxyl groups with chlorinated benzoic acids under acidic conditions.
    For this compound, the piperidinyl group is likely introduced via nucleophilic substitution at position 6 of the naphthalimide core, followed by esterification with pentachlorobenzoyl chloride .

Reactivity Profile

  • DNA Intercalation: The planar naphthalimide ring intercalates between DNA base pairs, inducing structural distortion and inhibiting replication .

  • Electrophilic Substitution: The electron-deficient aromatic system undergoes reactions at positions 3 and 4 of the naphthalimide core.

  • Ester Hydrolysis: The pentachlorobenzoate ester may hydrolyze in vivo to release the bioactive naphthalimide-piperidinyl scaffold .

Biological Activity and Mechanisms

Table 1: Activity of Naphthalimide Analogs

CompoundTarget Cell LineIC₅₀ (μM)Mechanism
AmonafideHeLa2.1Topo II inhibition
MitonafideHepG25.8DNA intercalation
Compound 19c Colon Cancer8.1Dual Topo I/II inhibition

Structure-Activity Relationships (SAR)

Role of the Piperidinyl Group

  • Lipophilicity Enhancement: The piperidinyl group increases logP, improving blood-brain barrier penetration .

  • DNA Groove Binding: Protonated piperidinyl nitrogen forms hydrogen bonds with DNA phosphate backbones .

Impact of Pentachlorobenzoate

  • Electron-Withdrawing Effects: Chlorine atoms stabilize the naphthalimide’s LUMO, facilitating charge-transfer interactions with DNA.

  • Steric Hindrance: The bulky substituent may limit intercalation depth, altering binding kinetics .

Applications and Future Directions

Therapeutic Applications

  • Oncology: Combination therapies with platinum-based drugs.

  • Antimicrobials: Targeting multidrug-resistant Staphylococci .

Research Tools

  • Fluorescent Probes: Naphthalimide’s intrinsic fluorescence enables DNA imaging .

Development Challenges

  • Solubility Optimization: PEGylation or prodrug strategies to improve aqueous solubility.

  • Targeted Delivery: Conjugation with antibodies to reduce systemic toxicity .

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